molecular formula C16H18N2O3 B4464732 N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide

Cat. No.: B4464732
M. Wt: 286.33 g/mol
InChI Key: VXZLSJVMMSIMEQ-UHFFFAOYSA-N
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Description

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring and a dimethylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide typically involves the reaction of 3-(dimethylamino)-3-oxopropyl chloride with 3-aminophenyl-2-furamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an aprotic solvent like dimethylformamide at a temperature range of 50-70°C. The product is then purified using column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; 0-25°C.

    Substitution: Halides, alkoxides; polar aprotic solvents; 25-70°C.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl-furamide derivatives.

Scientific Research Applications

Chemistry: N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also explored for its interactions with enzymes and proteins.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent and its ability to modulate biological pathways involved in disease processes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism of action of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

  • N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiopheneamide
  • N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-pyrroleamide
  • N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-benzamide

Comparison: N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene, pyrrole, and benzamide analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-18(2)15(19)9-8-12-5-3-6-13(11-12)17-16(20)14-7-4-10-21-14/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZLSJVMMSIMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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